3-Amino-1,1,1-trichloropentan-2-ol
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Overview
Description
3-Amino-1,1,1-trichloropentan-2-ol is a chemical compound with the molecular formula C5H10Cl3NO and a molecular weight of 206.5 g/mol It is characterized by the presence of an amino group, three chlorine atoms, and a hydroxyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,1,1-trichloropentan-2-ol with ammonia under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-Amino-1,1,1-trichloropentan-2-ol may involve large-scale chlorination processes followed by amination. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of chlorinated compounds and ammonia.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1,1-trichloropentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the amino group to other functional groups.
Substitution: Chlorine atoms can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products or amines.
Substitution: Formation of substituted pentanols or amines.
Scientific Research Applications
3-Amino-1,1,1-trichloropentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trichloropentan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,1,1-trifluoropropan-2-ol: Similar structure but with fluorine atoms instead of chlorine.
3-Amino-1,1,1-trichloropropan-2-ol: Shorter carbon chain but similar functional groups.
Properties
CAS No. |
35695-72-8 |
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Molecular Formula |
C5H10Cl3NO |
Molecular Weight |
206.49 g/mol |
IUPAC Name |
3-amino-1,1,1-trichloropentan-2-ol |
InChI |
InChI=1S/C5H10Cl3NO/c1-2-3(9)4(10)5(6,7)8/h3-4,10H,2,9H2,1H3 |
InChI Key |
OOPHKDFPMLXMPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(Cl)(Cl)Cl)O)N |
Origin of Product |
United States |
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